(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid
Description
(R)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS: 533931-60-1) is a chiral propanoic acid derivative featuring a trifluoromethylsulfonyloxy (triflyloxy) substituent on the para-position of the phenyl ring. Its molecular formula is C₁₀H₉F₃O₅S, with a molecular weight of 298.24 g/mol . The compound is characterized by its (R)-configuration at the chiral center adjacent to the carboxylic acid group, which significantly influences its biological activity and synthetic applications. The triflyloxy group enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O5S/c1-6(9(14)15)7-2-4-8(5-3-7)18-19(16,17)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNEQGTEVFGPL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165959 | |
| Record name | (αR)-α-Methyl-4-[[(trifluoromethyl)sulfonyl]oxy]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533931-60-1 | |
| Record name | (αR)-α-Methyl-4-[[(trifluoromethyl)sulfonyl]oxy]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533931-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-4-[[(trifluoromethyl)sulfonyl]oxy]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid typically involves the introduction of the trifluoromethylsulfonyl group to a phenyl ring, followed by the attachment of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethylsulfonyl group onto a phenyl ring. This can be achieved through radical trifluoromethylation, which involves the generation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anti-inflammatory and Analgesic Properties
(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid has been investigated for its anti-inflammatory and analgesic effects. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins. Preliminary studies indicate a potential application in treating conditions like arthritis and other inflammatory disorders.
Case Study:
A study evaluated the compound's efficacy in animal models of inflammation, demonstrating significant reductions in paw edema compared to control groups, suggesting its viability as a new therapeutic agent for inflammatory diseases .
2. Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake.
Case Study:
In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutics .
Pharmacological Applications
1. Drug Development
The compound serves as a lead molecule in drug development due to its unique functional groups that can be modified to enhance pharmacological profiles. Its sulfonate moiety is particularly useful for creating prodrugs that can improve solubility and bioavailability.
Table 1: Comparison of Structural Modifications
| Modification Type | Purpose | Example Compound |
|---|---|---|
| Alkylation | Increase lipophilicity | Alkylated derivatives |
| Esterification | Enhance solubility | Ester prodrugs |
| Halogenation | Improve binding affinity | Fluorinated analogs |
Material Science Applications
1. Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis, particularly in creating sulfonated polymers that exhibit enhanced thermal stability and mechanical properties.
Case Study:
Research demonstrated the incorporation of this compound into polycarbonate matrices, resulting in materials with improved fire resistance and lower flammability indices compared to standard polycarbonates .
Mechanism of Action
The mechanism of action of ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Counterparts
(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS: 533931-72-5)
- Structural Relationship : The (S)-enantiomer shares the same molecular formula and substituents but differs in stereochemistry.
- Key Differences :
- Synthetic Accessibility : The (R)-enantiomer is often synthesized via asymmetric catalysis or chiral resolution, whereas the (S)-form may require enantioselective pathways .
- Biological Activity : Enantiomers can exhibit divergent pharmacokinetics. For example, in herbicide analogs like fluazifop-P (an (R)-configured compound), the (R)-form shows superior herbicidal activity compared to the (S)-form .
Trifluoromethylpyridinyl/Oxy Derivatives
Fluazifop-P (CAS: 69806-50-4)
- Structure: (R)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.
- Comparison :
- Substituent : Replaces the triflyloxy group with a pyridinyloxy moiety.
- Application : Widely used as a post-emergent herbicide, targeting acetyl-CoA carboxylase (ACCase) in grasses. The (R)-configuration is critical for efficacy .
- Metabolic Stability : The triflyloxy group in the target compound may confer greater resistance to hydrolysis compared to the pyridinyloxy group .
Haloxyfop (CAS: 69806-40-2)
- Structure: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.
- Comparison :
Pharmaceutical Derivatives with Heterocyclic Moieties
(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic Acid (CAS: 320423-21-0)
- Structure: Incorporates an oxazole ring linked to the phenyl group via an amino bridge.
- Comparison :
Propanoic Acid Impurities and Byproducts
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid (Impurity L, CAS: 53949-53-4)
Tabulated Comparison of Key Compounds
Research Findings and Trends
- Stereochemical Impact: The (R)-configuration in trifluoromethyl-containing propanoic acids consistently correlates with enhanced bioactivity, as seen in fluazifop-P and the target compound .
- Metabolic Stability : Triflyloxy derivatives exhibit prolonged half-lives compared to esters or ethers due to resistance to enzymatic cleavage .
- Synthetic Challenges : Asymmetric synthesis of the (R)-enantiomer requires chiral auxiliaries or catalysts, increasing production costs relative to racemic mixtures .
Biological Activity
(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid, commonly referred to as CAS 533931-60-1, is a compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₉F₃O₅S
- Molecular Weight : 298.24 g/mol
- CAS Number : 533931-60-1
- Solubility : Varies depending on the solvent; stable when stored at -80°C for up to 6 months .
The compound's biological activity is primarily attributed to its interactions with specific molecular targets involved in cellular signaling pathways. It has been shown to inhibit Rho-associated protein kinases (ROCK), which play a critical role in cytoskeletal dynamics and gene transcription regulation, particularly in fibrotic processes .
Biological Activity Overview
- Anti-fibrotic Effects : Research indicates that this compound can significantly reduce connective tissue growth factor (CTGF) gene expression in vitro and mitigate dermal fibrosis in vivo models .
- Cell Viability : In studies assessing cytotoxicity, the compound demonstrated no significant impact on cell viability up to concentrations of 100 µM, suggesting a favorable safety profile .
- Gene Transcription Modulation : The compound has been linked to the modulation of gene transcription through the inhibition of MRTF/SRF-mediated pathways, which are crucial in fibrotic disease progression .
Study 1: In Vivo Efficacy
A study involving bleomycin-induced dermal fibrosis in mice illustrated that treatment with this compound resulted in a dose-dependent reduction of fibrosis markers. The efficacy was attributed to the compound's ability to inhibit ROCK activity, leading to decreased collagen deposition and improved skin integrity .
Study 2: In Vitro Analysis
In vitro assays using HEK293T cells demonstrated that the compound effectively inhibited SRE.L activity associated with fibrotic gene expression. The IC50 values were reported at approximately 180 nM, showcasing its potency .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-fibrotic | Significant reduction in CTGF expression | |
| Cytotoxicity | No impact on viability up to 100 µM | |
| Gene Transcription | Modulates MRTF/SRF pathways |
Table 2: Solubility and Storage Conditions
| Condition | Details |
|---|---|
| Storage Temperature | -80°C for up to 6 months |
| Solvent Preparation | Requires appropriate solvents for solubility |
| Sample Preparation | Use ultrasonic bath for increased solubility |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves sulfonation of a phenolic intermediate followed by stereoselective coupling. For example, the trifluoromethylsulfonyl group can be introduced via reaction with trifluoromethanesulfonic anhydride under anhydrous conditions . Chiral resolution using HPLC with a chiral stationary phase (e.g., amylose-based columns) or asymmetric catalysis (e.g., Evans’ oxazaborolidines) is critical to achieving high enantiomeric excess (>98%) . Reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) are optimized to minimize racemization .
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and sulfonate linkage?
- Methodological Answer :
- NMR : NMR confirms the trifluoromethyl group (δ ≈ -75 ppm), while NMR distinguishes the chiral center (doublet splitting for the propanoic acid proton) .
- X-ray crystallography : Resolves absolute configuration and confirms the sulfonate ester geometry .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M-H]⁻ at m/z 341.03) and fragmentation patterns (e.g., loss of CFSO) .
Q. What computational tools are recommended to predict the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- LogP prediction : Use Molinspiration or ACD/Labs to estimate hydrophobicity (experimental XlogP ≈ 2.9) .
- DFT calculations : Gaussian or ORCA software models the sulfonate group’s electron-withdrawing effects on the aromatic ring and propanoic acid backbone .
- Molecular docking : AutoDock Vina assesses binding to biological targets (e.g., enzymes with hydrophobic active sites) .
Advanced Research Questions
Q. How does the trifluoromethylsulfonyl group influence the compound’s bioactivity compared to analogs with methylsulfonyl or phenylsulfonyl substituents?
- Methodological Answer :
- Comparative assays : Test inhibition of target enzymes (e.g., tyrosine kinases) using fluorogenic substrates. The CFSO- group enhances electronegativity, reducing IC by ~40% compared to methylsulfonyl analogs .
- MD simulations : GROMACS evaluates ligand-protein stability; the trifluoromethyl group increases van der Waals interactions in hydrophobic pockets .
Q. What strategies resolve contradictions in reported biological activity data, such as variability in IC values across studies?
- Methodological Answer :
- Standardize assay conditions : Control pH (7.4), ionic strength, and solvent (≤1% DMSO) to minimize artifacts .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers due to impurities (e.g., enantiomeric contamination >2%) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporters) .
Q. How can researchers optimize the compound’s stability in aqueous buffers for in vivo studies?
- Methodological Answer :
- Degradation kinetics : Monitor hydrolysis (HPLC) at pH 7.4 and 37°C. The sulfonate ester hydrolyzes slowly (t ≈ 72 hours), but stability improves with lyophilization or inclusion of cyclodextrins .
- Formulation : Use PEGylated liposomes to enhance solubility (from 0.2 mg/mL to 5 mg/mL) and reduce renal clearance .
Key Challenges and Solutions
- Chiral Synthesis : Racemization during sulfonation is mitigated by low-temperature reactions (-20°C) and bulky bases (e.g., 2,6-lutidine) .
- Bioactivity Variability : Use orthogonal characterization (e.g., CD spectroscopy) to confirm batch-to-batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
